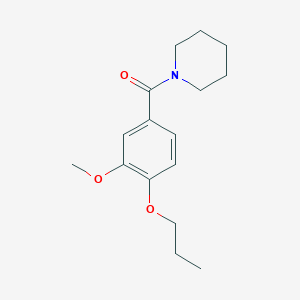
1-(3-methoxy-4-propoxybenzoyl)piperidine
Übersicht
Beschreibung
1-(3-methoxy-4-propoxybenzoyl)piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPP belongs to the class of piperidine-based compounds, which have been extensively studied for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of 1-(3-methoxy-4-propoxybenzoyl)piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 1-(3-methoxy-4-propoxybenzoyl)piperidine has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and differentiation. 1-(3-methoxy-4-propoxybenzoyl)piperidine also modulates the activity of the protein kinase C (PKC) pathway, which is involved in learning and memory.
Biochemical and Physiological Effects
1-(3-methoxy-4-propoxybenzoyl)piperidine has been shown to have various biochemical and physiological effects in the brain. Studies have shown that 1-(3-methoxy-4-propoxybenzoyl)piperidine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(3-methoxy-4-propoxybenzoyl)piperidine has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxy-4-propoxybenzoyl)piperidine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(3-methoxy-4-propoxybenzoyl)piperidine is also highly soluble in water, which makes it suitable for in vitro experiments. However, 1-(3-methoxy-4-propoxybenzoyl)piperidine has some limitations as well. It is a relatively large molecule, which makes it difficult to penetrate the blood-brain barrier. This limits its potential as a therapeutic agent for diseases of the central nervous system.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methoxy-4-propoxybenzoyl)piperidine. One direction is to explore the potential of 1-(3-methoxy-4-propoxybenzoyl)piperidine as a therapeutic agent for other diseases such as Parkinson's disease and Huntington's disease. Another direction is to investigate the mechanism of action of 1-(3-methoxy-4-propoxybenzoyl)piperidine in more detail, to better understand its pharmacological properties. Finally, future studies could focus on developing analogs of 1-(3-methoxy-4-propoxybenzoyl)piperidine that have improved pharmacological properties, such as better blood-brain barrier penetration.
Conclusion
In conclusion, 1-(3-methoxy-4-propoxybenzoyl)piperidine is a promising compound that has potential as a therapeutic agent in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications. 1-(3-methoxy-4-propoxybenzoyl)piperidine has several biochemical and physiological effects in the brain, and its mechanism of action is believed to involve the modulation of various signaling pathways. Although 1-(3-methoxy-4-propoxybenzoyl)piperidine has some limitations, future studies could focus on developing analogs of 1-(3-methoxy-4-propoxybenzoyl)piperidine with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxy-4-propoxybenzoyl)piperidine has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of 1-(3-methoxy-4-propoxybenzoyl)piperidine is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 1-(3-methoxy-4-propoxybenzoyl)piperidine can inhibit the aggregation of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease. 1-(3-methoxy-4-propoxybenzoyl)piperidine has also been shown to have neuroprotective properties, which can prevent neuronal death in the brain.
Eigenschaften
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-11-20-14-8-7-13(12-15(14)19-2)16(18)17-9-5-4-6-10-17/h7-8,12H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHISIWGFKGUXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-propoxybenzoyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide](/img/structure/B4673377.png)
![methyl [1,6,7-trimethyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4673383.png)
![2-{1-benzyl-4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4673393.png)
![4-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}morpholine](/img/structure/B4673398.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4673406.png)

![5-[(5-chloro-2-methoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4673420.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4673428.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673432.png)
![N-(1-methyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4673433.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4673441.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673442.png)
![4-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4673458.png)
![{[2-(4-butoxyphenyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B4673461.png)